molecular formula C13H10N2OS2 B2559151 2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine CAS No. 383146-99-4

2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine

Cat. No.: B2559151
CAS No.: 383146-99-4
M. Wt: 274.36
InChI Key: YXGKWHPKNXOILZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines has been reported in the literature . The methods involve the use of 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines. Heating these compounds with MeONa at reflux in BuOH leads to the formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .


Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines have been studied . A novel route for the synthesis of 2-monosubstituted pyrido[2,3-d]pyrimidines has been reported, starting from the corresponding 2-halogeno- and 2-methylsulfanyl-pyrido[2,3-d]pyrimidine through a palladium-catalyzed cross-coupling .

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Research demonstrates the potency of thieno[2,3-d]pyrimidine derivatives as dual inhibitors for thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds are synthesized with variations, including the methylsulfanyl group, to evaluate their inhibitory activities against human TS and DHFR, showing significant potential in cancer therapy due to their dual-targeting mechanism. The study reveals that certain analogs within this class exhibit remarkably low IC50 values, indicating strong inhibition against both targets, which is crucial for the development of effective anticancer drugs (Gangjee et al., 2008).

Synthesis of Anticancer Intermediates

Another study focuses on the synthesis of 2-chloro-4-(3-nitrophenoxy) thieno[3,2-d]pyrimidine, highlighting its importance as an intermediate in the creation of small molecule anticancer drugs. The work presents a rapid synthetic method for producing such compounds, which are crucial for the development of novel therapeutics aimed at combating cancer. The process involves several steps, including cyclization, chlorination, and nucleophilic substitution, resulting in a compound that could serve as a key precursor in the synthesis of targeted anticancer agents (Zhou et al., 2019).

Antiviral Activity

Research into 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with modifications such as the methylsulfanyl group has uncovered antiviral activity against a range of viruses, including herpes simplex virus (HSV), varicella-zoster virus (VZV), and human immunodeficiency virus (HIV). These compounds provide insights into the design of new antiviral drugs that could offer therapeutic options for treating viral infections. The study emphasizes the chemical versatility of thieno[2,3-d]pyrimidine derivatives in generating pharmacologically active agents (Holý et al., 2002).

Fluorescence Properties for Bioimaging

The synthesis and solid-state fluorescence properties of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, including those with a methylsulfanyl group, have been investigated for potential applications in bioimaging and molecular probes. This research opens up new avenues for utilizing such compounds in fluorescence-based techniques, aiding in the visualization of biological processes at the molecular level (Yokota et al., 2012).

Safety and Hazards

The safety data sheet for a related compound, 2-METHANESULFONYL-PYRIMIDINE, suggests that it may cause respiratory irritation, serious eye irritation, skin irritation, and could be harmful if swallowed .

Future Directions

Pyridopyrimidines, including “2-(Methylsulfanyl)-4-phenoxythieno[2,3-d]pyrimidine”, offer a great practical potential in the search for new biologically active compounds . They exhibit a broad spectrum of biological activity, and their derivatives have been identified as inhibitors of various enzymes . This makes them promising candidates for the development of new drugs .

Properties

IUPAC Name

2-methylsulfanyl-4-phenoxythieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-17-13-14-11(10-7-8-18-12(10)15-13)16-9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGKWHPKNXOILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C=CSC2=N1)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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